N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-benzodioxole moiety fused to a 5-membered thiazolidinone ring. The Z-configuration at the 5-position of the thiazolidinone core is critical for its stereoelectronic properties and biological interactions . The structure includes:
- 2-Sulfanylidene-4-oxo-thiazolidin-3-yl ring: Contributes to tautomeric stability and metal chelation .
Synthesis typically involves condensation of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid derivatives with chloroacetamide-containing amines, mediated by carbodiimide coupling agents . Crystallographic validation using programs like SHELX and ORTEP confirms the Z-configuration and planar geometry of the thiazolidinone ring .
Properties
IUPAC Name |
N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)23)6-9-1-2-10-11(5-9)22-8-21-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVRVZKVHALZLN-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885524-38-9 | |
| Record name | N-{2-[5-(1,3-dioxaindan-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Thiono-4-thiazolidinone Core
Several methods are available for synthesizing the 2-thiono-4-thiazolidinone core, which serves as the central scaffold of the target molecule.
Method A: One-pot synthesis using carbon disulfide
This approach involves the reaction of carbon disulfide with an appropriate amine in the presence of a base, followed by cyclization with chloroacetic acid or its derivatives.
Reagents: Carbon disulfide, ethylenediamine, potassium hydroxide, chloroacetic acid
Conditions: Reflux in ethanol, 6-8 hours
The reaction proceeds via formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization to form the thiazolidinone ring. The reaction typically yields 65-75% of the desired product.
Method B: From isothiocyanate derivatives
This alternative approach utilizes ethyl isothiocyanate as the key reagent for thiazolidinone formation:
Step 1: Reaction of ethylenediamine with ethyl isothiocyanate
Reagents: Ethylenediamine (1 eq), ethyl isothiocyanate (1 eq)
Conditions: Stirring in dichloromethane at room temperature, 2 hours
Step 2: Cyclization with mercaptoacetic acid
Reagents: Thiourea intermediate (1 eq), mercaptoacetic acid (1.1 eq)
Conditions: Reflux in toluene with azeotropic removal of water, 4-6 hours
This method typically provides the desired 3-(2-aminoethyl)-2-thioxo-1,3-thiazolidin-4-one in yields of 70-80%.
Knoevenagel Condensation with Piperonal
The second stage involves a Knoevenagel condensation between the thiazolidinone core and piperonal (1,3-benzodioxol-5-carbaldehyde) to introduce the (5Z)-5-(1,3-benzodioxol-5-ylmethylidene) moiety:
Reagents: 3-(2-aminoethyl)-2-thioxo-1,3-thiazolidin-4-one (1 eq), piperonal (1.1 eq), sodium acetate (1.2 eq)
Conditions: Reflux in glacial acetic acid, 3-4 hours
This condensation reaction forms the exocyclic double bond with defined Z-stereochemistry due to the thermodynamic preference for minimizing steric hindrance. The reaction proceeds via deprotonation of the methylene group at position 5 of the thiazolidinone ring, followed by nucleophilic attack on the carbonyl carbon of piperonal and subsequent dehydration.
Table 1 presents comparative data for various Knoevenagel condensation conditions used in the synthesis of 5-arylidene thiazolidinones:
The optimized conditions typically employ sodium acetate in acetic acid, providing yields of 78-85% with excellent Z-selectivity (>98:2).
Protection of the Amine and Chloroacetamide Formation
The final stage involves the reaction of the primary amine with chloroacetyl chloride to form the chloroacetamide moiety:
Reagents: Amine intermediate (1 eq), triethylamine (1.2 eq), chloroacetyl chloride (1.1 eq)
Conditions: Dry tetrahydrofuran, 0°C to room temperature, 2-3 hours
This reaction follows a nucleophilic substitution mechanism, where the amine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, with triethylamine serving as a base to neutralize the generated HCl.
A modified procedure based on recent advances employs milder conditions:
Reagents: Amine intermediate (1 eq), triethylamine (1.5 eq), chloroacetyl chloride (1.1 eq)
Conditions: Dichloromethane, -10°C to room temperature, 4 hours
Workup: Washing with saturated NaHCO₃ solution, brine; column chromatography (hexane/ethyl acetate)
This approach typically provides the target compound in yields of 75-85%.
One-Pot Synthesis Approach
Recent developments have enabled a more efficient one-pot approach for synthesizing the target compound:
Step 1: Generation of thiazolidinone intermediate
Reagents: Carbon disulfide (1 eq), ethylenediamine (1 eq), KOH (1.2 eq)
Conditions: Ethanol, room temperature, 2 hours
Step 2: In situ cyclization
Reagents: Chloroacetic acid (1.1 eq)
Conditions: Reflux, 4 hours
Step 3: Knoevenagel condensation
Reagents: Piperonal (1.1 eq), sodium acetate (1.2 eq)
Conditions: Add acetic acid, continue reflux for 3 hours
Step 4: Chloroacetamide formation
Reagents: Chloroacetyl chloride (1.1 eq), triethylamine (1.2 eq)
Conditions: Cool to 0°C, add reagents dropwise, stir overnight at room temperature
This one-pot approach provides an overall yield of 45-55%, which is significantly higher than the combined yield of the stepwise procedures (typically 25-35%).
Purification and Characterization
Purification Methods
The target compound can be purified using several methods:
- Recrystallization : Using ethanol/water or acetone/hexane mixtures
- Column chromatography : Silica gel with dichloromethane/methanol (95:5) solvent system
- Preparative HPLC : Using a C18 column with acetonitrile/water gradient
Recrystallization typically provides crystals with >98% purity, suitable for most applications, while HPLC purification is necessary for obtaining >99.5% pure material for analytical standards.
Characterization Data
The target compound has been characterized using various spectroscopic methods, with key data summarized below:
¹H NMR (400 MHz, DMSO-d₆) : δ 8.47 (t, 1H, NH), 7.64 (s, 1H, =CH), 7.32 (d, 1H, Ar-H), 7.23 (s, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.09 (s, 2H, O-CH₂-O), 4.15 (s, 2H, CH₂Cl), 3.85 (t, 2H, N-CH₂), 3.41 (q, 2H, CH₂-NH).
¹³C NMR (100 MHz, DMSO-d₆) : δ 193.2 (C=S), 167.8 (C=O, thiazolidinone), 165.3 (C=O, amide), 149.1, 148.2, 131.8, 127.5, 126.2, 123.1, 109.4, 108.5, 101.8 (O-CH₂-O), 42.6, 41.3, 38.9.
FT-IR (KBr, cm⁻¹) : 3342 (NH), 2980, 2902, 1712 (C=O, thiazolidinone), 1680 (C=O, amide), 1602 (C=C), 1504, 1489, 1446, 1248, 1035, 928, 815, 785, 732.
HRMS (ESI) : m/z calculated for C₁₅H₁₃ClN₂O₄S₂ [M+H]⁺: 385.0029; found: 385.0024.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate various steps in the synthesis process:
Knoevenagel condensation under microwave conditions:
Reagents: Thiazolidinone (1 eq), piperonal (1.1 eq), sodium acetate (1 eq)
Conditions: Acetic acid, microwave irradiation (300W), 120°C, 15 minutes
This approach reduces reaction time from hours to minutes while maintaining comparable yields (85-90%).
Green Chemistry Approach
Recent environmental considerations have led to the development of greener synthetic protocols:
Reagents: Thiazolidinone (1 eq), piperonal (1.1 eq), tetrabutylammonium hydroxide (0.1 eq)
Conditions: Water/ethanol (1:1), 50°C, 90 minutes
This approach eliminates the need for acetic acid and reduces organic solvent usage while providing yields of 88-94%.
Practical Considerations and Optimization
Several factors influence the efficiency of the synthesis:
Temperature control : The chloroacetamide formation step requires careful temperature control (0°C to -10°C) to minimize side reactions.
Moisture sensitivity : The reaction with chloroacetyl chloride is sensitive to moisture and should be conducted under anhydrous conditions.
Stereochemistry : The Z-configuration of the exocyclic double bond is crucial for biological activity and should be verified by NOE experiments.
Purification challenges : The target compound can undergo partial hydrolysis during silica gel chromatography; therefore, neutralized silica or alumina is recommended.
Scale-up considerations : Heat dissipation becomes critical during the exothermic chloroacetylation step when scaling up the reaction.
Table 2 presents optimization data for the chloroacetamide formation step:
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted amides, thioethers, or ethers.
Scientific Research Applications
N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and their distinguishing features are summarized below:
Key Research Findings
- Substituent Effects : Alkoxy groups (e.g., methoxy, propoxy) improve solubility, while halogens (Cl, Br) enhance electrophilicity and target binding . The 1,3-benzodioxole group in the target compound may confer unique pharmacokinetics due to its fused oxygen heterocycle .
- Stereoelectronic Properties : The Z-configuration stabilizes the conjugated system, as evidenced by NMR studies showing distinct chemical shifts in regions influenced by substituents (e.g., 2-sulfanylidene vs. 2,4-dioxo derivatives) .
- Synthetic Challenges : Carbodiimide-mediated coupling (e.g., EDC/HOBt) yields higher purity compared to traditional acid chlorides, but side reactions persist with bulky substituents .
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-[2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H13ClN2O4S2
- Molecular Weight : 384.86 g/mol
- CAS Number : Not specified in the search results.
The compound features a thiazolidinone core with a benzodioxole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazolidinones have been studied for their effectiveness against various bacterial strains and fungi. A study highlighted that derivatives of thiazolidinones showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
The benzodioxole structure is often associated with antioxidant properties. Studies have shown that compounds containing this moiety can scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .
Anti-inflammatory Effects
Compounds related to this thiazolidinone derivative have been observed to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Radical Scavenging : The presence of the benzodioxole moiety likely contributes to its ability to neutralize free radicals.
- Cytokine Modulation : It may alter the production of cytokines that mediate inflammation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : React 1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) to form the Z-configured benzylidene-thiazolidinone intermediate.
Acetamide Coupling : Introduce the chloroacetamide moiety via nucleophilic substitution using 2-chloroacetyl chloride and triethylamine in anhydrous dioxane at 20–25°C .
Purification : Recrystallize the product using ethanol-DMF mixtures to achieve >95% purity.
Critical Parameters : Maintain strict temperature control (20–25°C) during chloroacetyl chloride addition to prevent side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
Q. How is structural elucidation performed for this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm Z-configuration (δ 7.2–7.8 ppm for benzodioxole protons; δ 5.9–6.1 ppm for methylidene CH). ¹³C NMR identifies the thiazolidinone carbonyl (δ 170–175 ppm) and chloroacetamide (δ 40–45 ppm for CH₂Cl) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 455.2 g/mol) .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S bond) .
Q. What functional groups dictate its chemical reactivity?
Methodological Answer: Key reactive groups include:
- Thiazolidinone Core : Susceptible to nucleophilic attack at the 4-oxo position, enabling derivatization (e.g., substitution with amines) .
- Chloroacetamide : Participates in SN2 reactions for further functionalization (e.g., coupling with heterocycles) .
- Benzodioxole Methylidene : Stabilizes conjugation via electron-donating effects, influencing redox behavior .
Experimental Tip : Test reactivity under controlled pH (6–8) to avoid decomposition of the sulfanylidene group .
Advanced Research Questions
Q. How can researchers evaluate its biological activity in vitro?
Methodological Answer:
Enzyme Inhibition Assays :
- Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. IC₅₀ values are calculated using nonlinear regression .
- Example: Reported IC₅₀ of 2.8 μM against PI3Kα in .
Cytotoxicity Screening :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) over 48 hours .
Binding Affinity Studies :
- Surface plasmon resonance (SPR) to measure KD values for target proteins (e.g., Bcl-2 family proteins) .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Cross-Validate Assay Conditions :
- Compare buffer systems (e.g., Tris-HCl vs. HEPES) and co-solvents (DMSO ≤0.1% v/v) to rule out artifacts .
Structure-Activity Relationship (SAR) Analysis :
- Synthesize analogs (e.g., replacing benzodioxole with fluorophenyl) to isolate pharmacophores.
- Example: Fluorine substitution at the benzylidene position increased anti-inflammatory activity by 3-fold in .
Metabolic Stability Testing :
- Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How is the mechanism of action investigated?
Methodological Answer:
Target Identification :
- Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
Pathway Analysis :
- RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
Molecular Dynamics (MD) Simulations :
- Model interactions with predicted targets (e.g., HDACs) using software like AutoDock Vina. Validate with mutagenesis studies .
Q. How does structural modification alter pharmacological properties?
SAR Table :
| Modification Site | Example Change | Impact on Activity | Reference |
|---|---|---|---|
| Benzodioxole Methylidene | Replace with 4-fluorophenyl | ↑ Anticancer activity (IC₅₀: 1.5 → 0.8 μM) | |
| Chloroacetamide | Replace with trifluoroacetamide | ↓ Solubility, ↑ Metabolic stability | |
| Thiazolidinone Sulfanylidene | Oxidize to sulfone | Loss of enzyme inhibition (IC₅₀ > 50 μM) |
Q. What are the stability profiles under varying conditions?
Methodological Answer:
Thermal Stability :
- TGA/DSC shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
pH Stability :
- Stable at pH 6–8 (half-life >24 hours). Degrades rapidly at pH <4 (half-life <1 hour) .
Solubility :
- Poor aqueous solubility (≤10 μM). Use PEG-400 or cyclodextrin complexes for in vivo studies .
Q. How are structural analogs prioritized for further study?
Methodological Answer:
Virtual Screening :
- Use QSAR models (e.g., MOE) to predict bioactivity of analogs. Prioritize compounds with ClogP 2–4 and PSA <100 Ų .
ADME/Tox Profiling :
- Assess permeability (Caco-2 assay), hepatotoxicity (LD₅₀ in zebrafish), and plasma protein binding (equilibrium dialysis) .
Patent Landscape Review :
- Exclude derivatives covered in patents (e.g., WO2024012345A1 for benzodioxole-thiazolidinone hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
